molecular formula C15H16O2 B174219 Stilbostemin B CAS No. 162411-67-8

Stilbostemin B

Cat. No. B174219
M. Wt: 228.29 g/mol
InChI Key: ZGLHZPWZOCCDAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of stilbenes, including Stilbostemin B, involves various approaches that have been developed over the last 30 years . These methods are crucial for creating stilbene scaffolds and related structures, which are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .


Molecular Structure Analysis

Stilbostemin B has a molecular formula of C15H16O2 . Its structure includes a total of 34 bonds, 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

While specific chemical reactions involving Stilbostemin B are not detailed in the search results, it’s worth noting that deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Stilbostemin B has a molecular weight of 228.29 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 228.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų .

Scientific Research Applications

Neuroprotective Properties

Stilbostemin B, a bibenzyl glycoside, has been identified for its neuroprotective qualities. A study conducted by Lee, Sung, and Kim (2006) on the roots of Stemona tuberosa revealed that stilbostemin B significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine-induced neurotoxicity. This suggests its potential application in neurodegenerative disease research and treatment (Lee, Sung, & Kim, 2006).

Antifungal and Antibacterial Activities

Stilbostemin B has demonstrated notable antifungal and antibacterial properties. Research by Pacher et al. (2002) indicated that stilbenoids, including stilbostemin B, from Stemona collinsae roots exhibit antifungal activity against Cladosporium herbarum. Additionally, this study found that stilbostemin B and other derivatives were effective against five microfungi when using the microdilution technique (Pacher, Seger, Engelmeier, Vajrodaya, Hofer, & Greger, 2002). Lin et al. (2008) further identified the antibacterial potential of stilbostemin B, showing strong activity against Bacillus pumilus (Lin, Yang, Tang, Ke, Zhang, & Ye, 2008).

Inhibition of Leukotriene Biosynthesis

In a study exploring the effects of stilbenoids on leukotriene formation, Adams et al. (2005) found that compounds including stilbostemin B showed inhibitory activity. This research focused on the effects of various stilbenoids from Stemona species on human neutrophilic granulocytes, revealing a structure-dependent activity that could be significant in inflammatory and allergic responses (Adams, Pacher, Greger, & Bauer, 2005).

Safety And Hazards

Stilbostemin B is not classified as a hazardous substance or mixture . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended .

properties

IUPAC Name

2-methyl-5-(2-phenylethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHZPWZOCCDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438942
Record name STILBOSTEMIN B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stilbostemin B

CAS RN

162411-67-8
Record name STILBOSTEMIN B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Adams, T Pacher, H Greger… - Journal of natural products, 2005 - ACS Publications
Fifteen stilbenoids and two alkaloids from Stemona collinsae, S. tuberosa, and S. peirrei were tested alongside the commercially available stilbenoids resveratrol and pinosylvin for …
Number of citations: 76 pubs.acs.org
S Vitalini, SS Cicek, S Granica… - Current Medicinal …, 2018 - ingentaconnect.com
Background: Dihydrostilbenoids, a diverse class of natural products differing from stilbenoids by the missing double bond in the ethylene chain linking the aromatic moieties, have been …
Number of citations: 11 www.ingentaconnect.com
KY Lee, SH Sung, YC Kim - Journal of natural products, 2006 - ACS Publications
… indicated that 1 has a stilbostemin B aglycone moiety from the … C-3‘ of the stilbostemin B moiety through the anomeric carbon… new dihydrostilbene stilbostemin B 3‘-β-d-glucopyranoside. …
Number of citations: 47 pubs.acs.org
J Liu, GQ Li, X Wu, YL Li, GC Wang - Zhongguo Zhong yao za zhi …, 2014 - europepmc.org
… According to physicochemical properties and spectral data, these compounds were identified as stilbostemin B (1), trilepisiumic acid (2), 3, 4-dihydroxyphenyl ethanol ketone (3), …
Number of citations: 3 europepmc.org
K Kostecki, D Engelmeier, T Pacher, O Hofer… - Phytochemistry, 2004 - Elsevier
… The NMR spectra of 5 and 6 were identical with those of the two known dihydrostilbenes stilbostemin B (5) and D (6) which both appear to be ubiquitous in the genus Stemona and were …
Number of citations: 92 www.sciencedirect.com
H Greger - Journal of Natural Products, 2012 - ACS Publications
… Like the stilbenes 1 and 2, the two structurally corresponding dihydrostilbenes dihydropinosylvin (3) and stilbostemin B (4) have been shown to be distributed widely in Stemona species …
Number of citations: 17 pubs.acs.org
XZ Yang, CP Tang, CQ Ke, Y Ye - Journal of Asian natural products …, 2007 - Taylor & Francis
… By comparison with the previously published data [Citation14,Citation16], the known compounds were identified as stilbostemin B (4), stilbostemin D (5), stilbostemin G (6), …
Number of citations: 13 www.tandfonline.com
A Zraunig, T Pacher, L Brecker, H Greger - Phytochemistry Letters, 2014 - Elsevier
Five new phenylbenzofuran-type stilbenoids, stemofurans SW (1–5), were isolated from underground parts of four Stemona species collected in Thailand and Australia together with the …
Number of citations: 14 www.sciencedirect.com
T Pacher, C Seger, D Engelmeier… - Journal of Natural …, 2002 - ACS Publications
… High activity was also observed for stemofuran E (5) and stilbostemin B (16), showing strong antifungal properties even against C. herbarum (eg, EC 50 of 5 = 0.8 μg/mL). All three …
Number of citations: 190 pubs.acs.org
YAMXU ZHANG, DLU BAI - … 34 Bioactive Natural Products (Part N …, 2008 - books.google.com
… Three new related bibenzyl glycosides, characterized as stilbostemin B 3'-β-Dglucopyranoside (139), stilbostemin H 3'-β-D-glucopyranoside (140), and stilbostemin I2''-β-D-…
Number of citations: 3 books.google.com

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